1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-3-carboxylic acid
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Overview
Description
1-(3,4-Dimethylbenzenesulfonyl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a 3,4-dimethylbenzenesulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylbenzenesulfonyl)piperidine-3-carboxylic acid typically involves the sulfonylation of piperidine derivatives. One common method includes the reaction of piperidine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylbenzenesulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted piperidine derivatives.
Scientific Research Applications
1-(3,4-Dimethylbenzenesulfonyl)piperidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
- 1-(3,5-Dimethylbenzenesulfonyl)piperidine-3-carboxylic acid
- 1-(3,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid
- 1-(3,4-Dimethylbenzenesulfonyl)pyrrolidine-3-carboxylic acid
Comparison: 1-(3,4-Dimethylbenzenesulfonyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C14H19NO4S |
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Molecular Weight |
297.37 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO4S/c1-10-5-6-13(8-11(10)2)20(18,19)15-7-3-4-12(9-15)14(16)17/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,16,17) |
InChI Key |
WPGTWXJRWIEJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O)C |
Origin of Product |
United States |
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